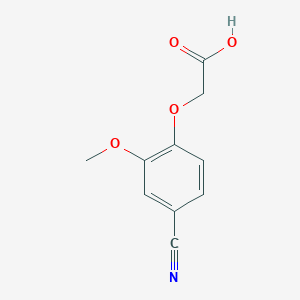

2-(4-Cyano-2-methoxyphenoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Cyano-2-methoxyphenoxy)acetic acid” is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 . It is also known by several synonyms, including ‘2-(2-methoxy-4-cyanophenoxy)-acetic acid’, ‘SCHEMBL10419985’, ‘ZINC5526671’, ‘STK400390’, ‘AKOS000264292’, ‘MCULE-2549916956’, ‘2-(4-cyano-2-methoxyphenoxy)aceticacid’, ‘CS-0241735’, 'EN300-23721’ .

Molecular Structure Analysis

The InChI key for “2-(4-Cyano-2-methoxyphenoxy)acetic acid” is GNPBJHOKFMAJDI-UHFFFAOYSA-N . The canonical SMILES representation is COC1=C(C=CC(=C1)C#N)OCC(=O)O .Physical And Chemical Properties Analysis

“2-(4-Cyano-2-methoxyphenoxy)acetic acid” appears as a powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-mycobacterial Activity

- Synthesis and Evaluation as Anti-mycobacterial Agents :

- 2-(4-Formyl-2-methoxyphenoxy) acetic acid derivatives have been synthesized and evaluated for anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv (Yar et al., 2006).

- Another study also investigated similar compounds for their anti-mycobacterial properties (Shaharyar et al., 2006).

Antimicrobial Applications

- Synthesis and Antimicrobial Evaluation :

- Derivatives of 2-(4-Formyl-2-methoxyphenoxy) acetic acid, specifically 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for antimicrobial activities against several strains of microbes (Noolvi et al., 2016).

Chemical Synthesis and Analysis

Reaction with Adamantan-2-amine :

- A reaction involving methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine has been studied (Novakov et al., 2017).

Antiviral Activity Evaluation :

- Phenoxy acetic acid derived pyrazolines, synthesized from 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy} acetic acid, have been tested for in vitro cytotoxicity and antiviral activity (Shahar Yar et al., 2009).

Analytical Techniques

Trace Determination of MCPA in Complex Matrices :

- Techniques for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid (MCPA) in complex matrices have been developed (Omidi et al., 2014).

Determination of Hydroxylated Benzophenone UV Absorbers :

- A procedure for determining derivatives of 2-hydroxybenzophenone, including 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, in environmental water samples has been presented (Negreira et al., 2009).

Synthesis of 4-Hydroxy-2-pyridone :

- Ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate, a derivative, was used to synthesize 4-hydroxy-2-pyridone (Chen et al., 2013).

Other Applications

New Indole Derivatives with Anti-inflammatory Activity :

- Compounds derived from 6-methoxy-1-methyl-2,3-diphenyl indol-5-carboxaldehyde, related to 2-(4-Cyano-2-methoxyphenoxy)acetic acid, have been studied for anti-inflammatory activity (Nakkady et al., 2000).

Development of Sensitive Esterase Assays :

- α-Cyano-containing esters, like R/S-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester, were developed as fluorogenic esterase reporters (Shan & Hammock, 2001).

Electrochemically-Induced Spirolactonization :

- The study explored electrochemical spirolactonization of alpha-(methoxyphenoxy)alkanoic acids to produce quinone ketals (Deffieux et al., 2002).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

2-(4-cyano-2-methoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-4H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPBJHOKFMAJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyano-2-methoxyphenoxy)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]urea](/img/structure/B2886270.png)

![2-[[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886273.png)

![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)

![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)

![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)

![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)